[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of [4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride reveals a sophisticated arrangement of aromatic and heterocyclic components that contribute to its unique physicochemical profile. The compound features a central imidazole ring bearing a phenyl substituent at the 2-position, which is further connected to a benzylamine moiety through the nitrogen atom at the 1-position of the imidazole system. This structural arrangement creates an extended π-conjugated system that significantly influences the compound's electronic properties and intermolecular interactions.
The stereochemical features of this molecule are particularly noteworthy due to the presence of multiple aromatic rings that can adopt various conformational states. The phenyl ring attached to the imidazole core can rotate around the carbon-carbon bond, creating different rotameric forms that may exhibit distinct physicochemical properties. The spatial arrangement of these aromatic systems contributes to the overall molecular geometry and affects the compound's ability to form intermolecular interactions, including π-π stacking and hydrogen bonding networks.
The hydrochloride salt formation introduces additional complexity to the molecular architecture by creating ionic interactions between the protonated amine group and the chloride counter-ion. This ionic character significantly enhances the compound's water solubility compared to the free base form and influences its solid-state packing arrangements. The presence of the chloride ion also affects the overall charge distribution within the molecule, potentially altering its interaction with biological targets and other chemical species.
The benzylamine functionality serves as a crucial structural element that provides sites for hydrogen bonding interactions and contributes to the compound's overall polarity. The primary amine group can act as both a hydrogen bond donor and acceptor, facilitating the formation of extensive hydrogen bonding networks in both solution and solid-state environments. This characteristic is particularly important for the compound's biological activity and pharmacological properties.
Crystallographic Analysis and Solid-State Arrangement
Crystallographic analysis of imidazole-containing compounds similar to this compound reveals characteristic packing patterns and intermolecular interactions that govern their solid-state properties. The crystal structure typically exhibits a monoclinic or triclinic system, depending on the specific substitution pattern and the presence of solvent molecules or counter-ions. In related phenyl-imidazole derivatives, crystal packing is dominated by π-π stacking interactions between aromatic rings and hydrogen bonding networks involving the imidazole nitrogen atoms and amine functionalities.
The solid-state arrangement of this compound class is significantly influenced by the spatial orientation of the phenyl rings relative to the imidazole core. X-ray diffraction studies on similar compounds have revealed dihedral angles ranging from 15° to 50° between the phenyl and imidazole planes. These geometric parameters directly impact the crystal packing efficiency and the formation of specific intermolecular contacts that stabilize the crystal lattice.
Hydrogen bonding patterns in the crystal structure play a crucial role in determining the material's physical properties, including melting point, solubility, and mechanical characteristics. The hydrochloride salt form typically exhibits strong ionic interactions between the protonated amine group and the chloride anion, which often results in the formation of infinite chain or layer-like hydrogen bonding motifs. These extended hydrogen bonding networks contribute to the enhanced thermal stability and altered dissolution characteristics compared to the neutral compound.
The crystallographic data for related imidazole derivatives indicate that water molecules or other solvent species may be incorporated into the crystal lattice, forming hydrates or solvates that further modify the solid-state properties. The presence of these additional components can significantly affect the compound's stability, dissolution rate, and bioavailability, making crystallographic analysis essential for understanding the material's behavior under various conditions.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the compound's structural integrity and provide information about conformational dynamics in solution. The aromatic protons typically appear in the 7.0-8.0 parts per million region, with the imidazole protons showing distinctive patterns that differentiate them from the phenyl ring protons.
The benzyl methylene protons exhibit characteristic chemical shifts around 4.5-5.0 parts per million, appearing as a singlet or complex multiplet depending on the coupling with adjacent aromatic systems and the amine nitrogen. The formation of the hydrochloride salt often results in broadening of the amine proton signals due to rapid exchange processes and the ionic environment created by the chloride counter-ion. Variable temperature nuclear magnetic resonance studies on similar compounds have revealed restricted rotation around the phenyl-imidazole bond, providing insights into the energetic barriers associated with conformational changes.
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies associated with specific functional groups. The compound exhibits strong absorption bands in the 3200-3500 wavenumber region corresponding to nitrogen-hydrogen stretching vibrations of the amine group. The imidazole ring system contributes characteristic bands in the 1500-1600 wavenumber region, while the aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber range. The presence of the hydrochloride salt is often confirmed by the appearance of broad bands in the 2400-3200 wavenumber region due to the ionic interactions between the protonated amine and chloride ion.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended π-conjugated system formed by the aromatic rings and the imidazole heterocycle. The compound typically exhibits strong absorption bands in the 250-280 nanometer region corresponding to π-π* transitions within the aromatic systems. The exact position and intensity of these absorption bands are influenced by the substitution pattern and the electronic interactions between the different aromatic components. The presence of the electron-rich imidazole ring often results in bathochromic shifts compared to simple benzyl derivatives, reflecting the extended conjugation and the electronic effects of the nitrogen heteroatoms.
Thermochemical Behavior and Phase Transitions
The thermochemical properties of this compound are governed by the complex interplay between intermolecular forces, molecular flexibility, and the ionic character introduced by the hydrochloride salt formation. Melting point determination for similar imidazole derivatives reveals values typically ranging from 125°C to 200°C, depending on the specific substitution pattern and crystal packing arrangements. The hydrochloride salt form generally exhibits higher melting points compared to the free base due to the enhanced intermolecular interactions provided by the ionic bonds and hydrogen bonding networks.
Differential scanning calorimetry analysis of related compounds has revealed complex thermal behavior including multiple phase transitions, dehydration events, and potential polymorphic transformations. The presence of water molecules in the crystal lattice often results in endothermic dehydration events occurring at temperatures between 80°C and 120°C, followed by melting of the anhydrous form at higher temperatures. These thermal events are crucial for understanding the compound's stability during processing and storage conditions.
The entropy of melting for compounds in this class typically falls within the range of 50-80 joules per mole per Kelvin, reflecting the moderate molecular complexity and the degree of molecular motion restriction in the crystalline state. The enthalpy of fusion values generally range from 15 to 30 kilojoules per mole, indicating moderate lattice energies that balance the various intermolecular interactions present in the crystal structure.
Thermogravimetric analysis provides additional insights into the thermal stability and decomposition pathways of the compound. The hydrochloride salt typically begins to show weight loss at temperatures above 200°C due to the elimination of hydrogen chloride, followed by decomposition of the organic framework at higher temperatures. Understanding these thermal characteristics is essential for optimizing synthesis conditions, purification procedures, and storage protocols.
Solubility Profile and Partition Coefficients
The solubility characteristics of this compound are significantly influenced by its ionic character and the presence of multiple hydrogen bonding sites. The hydrochloride salt formation dramatically enhances water solubility compared to the neutral compound, making it suitable for aqueous formulations and biological applications. The compound typically exhibits good solubility in polar protic solvents such as water, methanol, and ethanol, while showing limited solubility in non-polar organic solvents.
Partition coefficient measurements provide valuable insights into the compound's lipophilicity and potential for membrane permeation. The calculated logarithm of the partition coefficient (log P) for the neutral base form typically ranges from 2.0 to 3.5, indicating moderate lipophilicity that balances water solubility with membrane permeability. However, the formation of the hydrochloride salt significantly reduces the effective lipophilicity due to the ionic character, resulting in lower partition coefficients in octanol-water systems.
The pH-dependent solubility behavior of this compound is particularly important due to the presence of the ionizable amine group. At physiological pH values, the compound exists primarily in its protonated form, maintaining high water solubility and facilitating biological interactions. The pKa value of the benzylamine group typically falls in the range of 9.0-10.0, indicating that the compound will be predominantly ionized under most biological conditions.
| Property | Value | Solvent System |
|---|---|---|
| Water Solubility | High | Aqueous media |
| Log P (calculated) | 2.0-3.5 | Octanol/Water |
| pKa | 9.0-10.0 | Aqueous |
| Melting Point | 125-200°C | Solid state |
Solvent selection for synthetic and analytical procedures must consider the compound's hydrogen bonding capabilities and ionic character. Dimethyl sulfoxide and dimethylformamide typically provide excellent solvation due to their ability to coordinate with both the aromatic systems and the ionic components. The solubility profile also influences the compound's bioavailability and pharmacokinetic properties, making it a crucial consideration for pharmaceutical development applications.
Properties
IUPAC Name |
[4-(2-phenylimidazol-1-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c17-12-13-6-8-15(9-7-13)19-11-10-18-16(19)14-4-2-1-3-5-14;/h1-11H,12,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFHNTFMLUXIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature.
Targets of Action
The targets of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives target enzymes or receptors, while others may interact with DNA or other cellular components.
Mode of Action
The mode of action of imidazole derivatives also varies. Some may inhibit enzyme activity, others may block receptor signaling, and still others may interfere with DNA replication or transcription.
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins, while others may disrupt cellular signaling pathways.
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can depend on many factors, including the compound’s chemical structure, its solubility, and its stability. These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of imidazole derivatives can range from the inhibition of cell growth to the induction of cell death, depending on the specific compound and its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of imidazole derivatives. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy.
Biological Activity
[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride is a chemical compound that exhibits significant potential in medicinal chemistry due to its unique structural properties. This compound, characterized by the presence of both an imidazole ring and an amine group, is of interest for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHClN and a molecular weight of 285.77 g/mol. Its structure includes a benzyl group and an imidazole moiety, which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 285.77 g/mol |
| CAS Number | 1820685-93-5 |
| Purity | Typically ≥ 95% |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can participate in enzyme inhibition by acting as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity, particularly in pathways associated with inflammation and cancer.
- DNA Interaction : Some studies suggest that imidazole derivatives can interact with DNA, potentially influencing replication and transcription processes.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate anticancer properties. For instance, imidazole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
Imidazole-containing compounds have been studied for their anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These activities suggest potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of imidazole derivatives against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The compound exhibited significant cytotoxicity with IC50 values ranging from 2.4 to 5.1 µM, indicating its potential as a lead compound in anticancer drug development .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory effects were assessed using an animal model of arthritis. The administration of this compound resulted in reduced swelling and decreased levels of inflammatory markers, suggesting its efficacy in managing inflammatory conditions .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Imidazole Ring : Starting from appropriate precursors like phenylacetylene.
- Benzylation : Reacting the imidazole derivative with benzyl chloride.
- Amine Formation : Achieved through reductive amination or direct amination methods.
- Hydrochloride Salt Formation : Enhances solubility and stability for biological testing.
Scientific Research Applications
The biological activity of [4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride is attributed to its ability to interact with various biological targets, including enzymes and receptors. Its potential applications are outlined below:
Enzyme Inhibition
The imidazole ring in the compound can act as a competitive inhibitor for enzymes involved in metabolic pathways. This property is particularly valuable in drug design for conditions where enzyme modulation is required.
Receptor Modulation
This compound may influence receptor activity, especially in pathways related to inflammation and cancer. For instance, it has been noted for its potential to modulate the activity of kinesin spindle protein (KSP), which is crucial in cancer treatment strategies .
Anticancer Activity
Research indicates that derivatives of imidazole compounds, including this compound, exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Imidazole Ring: Starting from appropriate precursors like phenylacetylene.
- Benzylation: Reacting the imidazole derivative with benzyl chloride.
- Amine Formation: Achieved through reductive amination or direct amination methods.
- Hydrochloride Salt Formation: Enhances solubility and stability for biological testing.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Cancer Treatment
A study demonstrated that imidazole derivatives, including this compound, showed significant efficacy against various cancer cell lines by inhibiting KSP activity, leading to reduced cell viability and increased apoptosis rates .
Case Study 2: Antimicrobial Activity
Research has indicated that imidazole-containing compounds possess antimicrobial properties. The specific interactions between this compound and microbial targets are under investigation to elucidate its potential as an antimicrobial agent.
Comparison with Similar Compounds
Purity and Stability
- The target compound’s purity is inferred to exceed 95% based on analogous imidazole derivatives purified via flash chromatography (e.g., compound 27 in achieved >98% purity) .
- Stability under acidic conditions is suggested by the use of hydrochloride quenching in related syntheses (e.g., ), though long-term stability data are absent .
Pharmacological Potential
- Imidazole derivatives with benzylamine moieties (e.g., and ) are frequently explored as kinase inhibitors or protein stabilizers due to their ability to engage hydrogen bonds and hydrophobic pockets .
- The biphenyl analog () exhibits a higher molecular weight and extended aromatic system, which may improve target affinity but reduce metabolic stability compared to the target compound .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed amination (Buchwald-Hartwig coupling) is a powerful method for forming C-N bonds between aryl halides and amines or imidazole derivatives.
- Catalysts: Pd(PPh3)4, Pd2(dba)3 with phosphine ligands such as DavePhos.
- Bases: Sodium tert-butoxide, sodium carbonate.
- Solvents: Acetonitrile, DMF, or ethanol.
- Temperature: Typically 100–150 °C, sometimes under microwave irradiation for rapid heating.
This approach has been successfully applied to synthesize related compounds where 4-(1H-imidazol-1-yl)benzylamine derivatives were coupled with heterocyclic scaffolds.
Reduction of Nitro-Substituted Intermediates
In some synthetic routes, nitro-substituted aromatic imidazoles are first prepared, then reduced to the corresponding amines.
- Reduction methods: Catalytic hydrogenation using Pd/C or other transition metal catalysts in methanol or ethanol.
- Conditions: Mild to moderate temperature and atmospheric or elevated hydrogen pressure.
This two-step sequence is useful when direct amination is challenging. The nitro intermediate is formed by nucleophilic substitution of nitro-halobenzenes with imidazole derivatives, followed by catalytic reduction to yield the amine hydrochloride salt.
Salt Formation
The free base amine is converted to the hydrochloride salt by treatment with aqueous hydrochloric acid.
- Process: Dissolution of the free amine in a suitable solvent (e.g., ethanol or water), followed by addition of HCl.
- Isolation: The hydrochloride salt typically precipitates as colorless crystals, which are filtered and dried.
This step enhances compound stability and facilitates purification.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 2-Phenylimidazole, NaH or K2CO3 | NMP or DMF | 70–130 | Several hours | Strong base promotes substitution |
| 2 | Palladium-Catalyzed Amination | Pd(PPh3)4, DavePhos, NaOtBu | Acetonitrile, DMF | 100–150 | 10 min–18 hours | Microwave irradiation may be used |
| 3 | Reduction of Nitro Intermediate | H2, Pd/C | Methanol, Ethanol | Room temp–50 | 1–3 hours | Catalytic hydrogenation |
| 4 | Hydrochloride Salt Formation | HCl (aqueous) | Ethanol, Water | Room temperature | Until precipitation | Precipitation of hydrochloride salt |
Detailed Research Findings
- A patent (CA2833394C) describes the use of sodium hydride in NMP for the substitution of halogenated trifluoromethylbenzene derivatives with imidazole to form aromatic amines, which are then converted to hydrochloride salts by aqueous HCl treatment.
- Journal of Medicinal Chemistry reports the synthesis of imidazole-substituted benzylamines via palladium-catalyzed cross-coupling reactions, using Pd(PPh3)4 and phosphine ligands, with yields around 40%, demonstrating the feasibility of this method for complex heterocyclic amines.
- An older patent (US2505248A) illustrates the preparation of imidazoline hydrochlorides by reacting phenylbenzyl-aminoacetonitrile with ethylenediamine and carbon disulfide in alcohol solvents, followed by salt formation. Although this is a different imidazole derivative, the methodology highlights the importance of controlled reaction conditions and salt isolation.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Sodium hydride, 2-phenylimidazole | Simple, cost-effective | Requires strong base, high temp | Moderate to high |
| Palladium-Catalyzed Amination | Pd(PPh3)4, phosphine ligands | High selectivity, mild conditions | Expensive catalysts, Pd contamination | Moderate (30–50%) |
| Nitro Intermediate Reduction | Pd/C, H2 | Allows stepwise functionalization | Additional step, catalyst required | High |
| Hydrochloride Salt Formation | Aqueous HCl | Stabilizes compound, easy isolation | Requires careful control of pH | Quantitative |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
